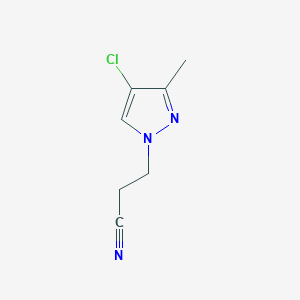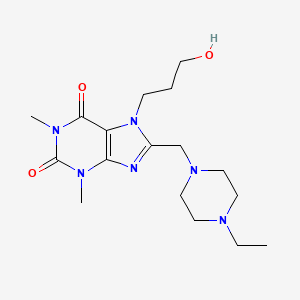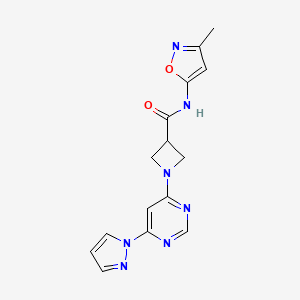![molecular formula C20H19NO6S B2533229 3-(3,4,5-trimetoxibenzoamido)benzo[b]tiofeno-2-carboxilato de metilo CAS No. 441290-50-2](/img/structure/B2533229.png)
3-(3,4,5-trimetoxibenzoamido)benzo[b]tiofeno-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the family of benzothiophene derivatives. It has a molecular formula of C20H19NO6S and a molecular weight of 401.43 g/mol. This compound is primarily used in scientific research and has applications ranging from medicinal chemistry to materials science.
Aplicaciones Científicas De Investigación
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is utilized in various scientific research fields:
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a lead compound for drug development.
Materials Science: The compound’s fluorescence properties make it useful as a fluorescent probe in analytical applications.
Biology: It is used to study various biological processes due to its ability to interact with different molecular targets.
Métodos De Preparación
The synthesis of Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves a multistep process. Initially, 3,4,5-trimethoxybenzoic acid reacts with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with methyl 3-amino-4-ethoxybenzoate to form the amide. The product undergoes cyclization to form the benzothiophene ring, and the final compound is obtained by deprotection of the ester group. Various researchers have optimized the synthesis, reporting different reaction conditions.
Análisis De Reacciones Químicas
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with other molecules, influencing their activity and function. Its exact mechanism of action depends on the specific application and target molecules involved.
Comparación Con Compuestos Similares
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific structure and properties. Similar compounds include:
Methyl benzo[b]thiophene-2-carboxylate: This compound shares the benzothiophene core but lacks the trimethoxybenzamido group.
Thiophene derivatives: These compounds have a thiophene ring and exhibit various pharmacological and industrial applications.
The uniqueness of Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate lies in its specific functional groups and their influence on its chemical and biological properties.
Propiedades
IUPAC Name |
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-24-13-9-11(10-14(25-2)17(13)26-3)19(22)21-16-12-7-5-6-8-15(12)28-18(16)20(23)27-4/h5-10H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPWMXXDZULPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)

![Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2533151.png)
![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)






![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2533167.png)
![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)
